molecular formula C26H32FN3O3S B11347075 {1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Cat. No.: B11347075
M. Wt: 485.6 g/mol
InChI Key: PDRFATBXMNIYQD-QPJJXVBHSA-N
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Description

The compound {1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperidine and piperazine rings, which are often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. Common synthetic routes may include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Formation of Piperazine Ring: Similarly, the piperazine ring can be synthesized through cyclization of appropriate precursors.

    Functionalization: Introduction of the 4-fluorobenzylsulfonyl group and the 3-phenylprop-2-en-1-yl group to the respective rings.

    Coupling: The final step involves coupling the functionalized piperidine and piperazine rings to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
  • {1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Uniqueness

The uniqueness of {1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the 4-fluorobenzylsulfonyl group, in particular, may enhance its interactions with certain molecular targets compared to similar compounds.

Properties

Molecular Formula

C26H32FN3O3S

Molecular Weight

485.6 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H32FN3O3S/c27-25-10-8-23(9-11-25)21-34(32,33)30-15-12-24(13-16-30)26(31)29-19-17-28(18-20-29)14-4-7-22-5-2-1-3-6-22/h1-11,24H,12-21H2/b7-4+

InChI Key

PDRFATBXMNIYQD-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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